molecular formula C14H9Cl2NO4 B6394159 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid, 95% CAS No. 1261975-23-8

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid, 95%

Cat. No. B6394159
CAS RN: 1261975-23-8
M. Wt: 326.1 g/mol
InChI Key: FYJLIEVZFBJEBU-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) is a compound belonging to the class of organic compounds known as chloro-nicotinic acids. This compound is a white, crystalline solid and is soluble in water. It is also known as 5-Chloro-2-methoxycarbonylnicotinic acid and has a molecular formula of C9H7Cl2NO3. This compound has a variety of applications in scientific research and laboratory experiments.

Scientific Research Applications

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) has a variety of applications in scientific research. It is commonly used as a reagent for the synthesis of biologically active compounds such as aminopyridines and aminopyrimidines. It can also be used as a starting material for the synthesis of various other compounds. Additionally, it is used in the synthesis of ligands for coordination chemistry and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) acts as an inhibitor of enzymes involved in the synthesis of nucleic acids. Specifically, it inhibits the enzyme thymidylate synthase, which is involved in the production of thymidine, a nucleoside that is essential for DNA replication. In addition, it has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the production of tetrahydrofolate, a coenzyme required for the synthesis of purines.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has been found to have anti-inflammatory and anti-fungal properties. It has also been shown to modulate the activity of certain enzymes involved in the metabolism of drugs and hormones.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive compared to other compounds used in research. Additionally, it has a wide range of applications in research and can be used to synthesize a variety of biologically active compounds. However, it has some limitations in laboratory experiments. It is not soluble in organic solvents, and is not stable in the presence of strong acids or bases.

Future Directions

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) has a variety of potential applications in scientific research and laboratory experiments. Future research could explore its use in the synthesis of novel pharmaceuticals, as well as its potential therapeutic applications. Additionally, further research could be conducted to further elucidate its mechanism of action and to explore its potential uses in other areas of research. Finally, research could be conducted to optimize the synthesis of this compound and to explore its potential as a reagent in the synthesis of other compounds.

Synthesis Methods

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%) can be synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methoxycarbonylphenylacetonitrile with sodium nitrite in the presence of an acid catalyst. This results in the formation of 2-chloro-5-methoxycarbonylphenylacetonitrile nitrite. The second step involves the reaction of this nitrite with 5-chloro-2-methoxycarbonylnicotinic acid in the presence of a base such as sodium hydroxide. This yields the desired product 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid (95%).

properties

IUPAC Name

2-chloro-5-(2-chloro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c1-21-14(20)7-2-3-11(15)9(4-7)8-5-10(13(18)19)12(16)17-6-8/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJLIEVZFBJEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688329
Record name 2-Chloro-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-23-8
Record name 2-Chloro-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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